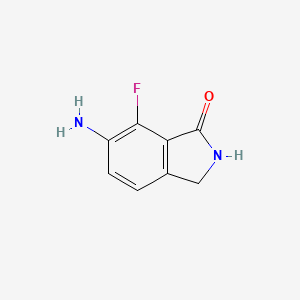
(2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide is a chiral compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and hydroxy functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a b-amino acid derivative with a suitable electrophile to form the cyclobutane ring. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. Additionally, protecting groups may be used to prevent unwanted side reactions and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process. Scaling up the synthesis from laboratory to industrial scale requires careful optimization of reaction parameters to ensure consistent quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide can undergo a variety of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a cyclobutanone derivative, while reduction of the amino group can produce a cyclobutylamine derivative. Substitution reactions can lead to the formation of various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
(2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide has several scientific research applications, including:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of both amino and hydroxy groups allows it to form hydrogen bonds and other non-covalent interactions with its molecular targets, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2R,3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide include other cyclobutane derivatives with amino and hydroxy functional groups, such as:
- (aS,bR)-b-Amino-a-hydroxy-cyclobutanebutanamide
- (aR,bR)-b-Amino-a-hydroxy-cyclobutanebutanamide
- (aS,bS)-b-Amino-a-hydroxy-cyclobutanebutanamide
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The chiral centers in its structure can lead to different biological activities and selectivities compared to its stereoisomers. This makes it a valuable compound for studying the effects of stereochemistry on chemical and biological processes.
Propiedades
Fórmula molecular |
C8H16N2O2 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
(2R,3S)-3-amino-4-cyclobutyl-2-hydroxybutanamide |
InChI |
InChI=1S/C8H16N2O2/c9-6(7(11)8(10)12)4-5-2-1-3-5/h5-7,11H,1-4,9H2,(H2,10,12)/t6-,7+/m0/s1 |
Clave InChI |
UTALHROEBHXMFG-NKWVEPMBSA-N |
SMILES isomérico |
C1CC(C1)C[C@@H]([C@H](C(=O)N)O)N |
SMILES canónico |
C1CC(C1)CC(C(C(=O)N)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thiazolecarboxylic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B1508340.png)










![Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1508377.png)
![3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl](/img/structure/B1508378.png)
![Hexahydropyrazino[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B1508380.png)
